Penduletin
CAS No.: 569-80-2
Cat. No.: VC21347772
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 569-80-2 |
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Molecular Formula | C18H16O7 |
Molecular Weight | 344.3 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one |
Standard InChI | InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 |
Standard InChI Key | YSXFFLGRZJWNFM-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC |
Chemical Structure and Properties
Molecular Composition and Structural Features
Penduletin belongs to the flavone subclass of flavonoids, with a core structure consisting of a benzopyran backbone. Key structural attributes include:
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Hydroxy groups: Position 5 (C5) and 4' (C4') on the B-ring.
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Molecular formula: , with a molecular weight of 344.3 g/mol .
Table 1: Key Chemical Properties of Penduletin
Synonyms and Identification
Penduletin is also referred to as:
Its structure is confirmed via NMR, HRESIMS, and UV spectroscopy, with characteristic absorption at 269–315 nm .
Biological Activities and Mechanisms
Antiviral Activity
Penduletin demonstrates potent antiviral effects against enteroviruses, particularly EV71. Key findings include:
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IC50 of 0.20 µM against EV71 in vitro, with low cytotoxicity .
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Inhibition of viral replication through undefined mechanisms, though flavonoids often target viral enzymes or host-cell receptors .
Table 2: Antiviral Activity of Penduletin
Anticancer Properties
Penduletin exhibits cytotoxicity against cancer cell lines via apoptosis induction:
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HepG2 (liver cancer): IC50 of 25.8 µM, with procaspase-3 cleavage .
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MCF-7 (breast cancer): IC50 of 6.4 µM, and concurrent activation of procaspases-3 and -8 .
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Glioblastoma: Induces apoptosis through reactive oxygen species (ROS) generation .
Table 3: Anticancer Activity of Penduletin
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
HepG2 | 25.8 | Procaspase-3 cleavage | |
MCF-7 | 6.4 | Procaspases-3/-8 activation | |
Glioblastoma | N/A | ROS-mediated apoptosis |
Antibacterial Activity
Penduletin shows moderate efficacy against Gram-positive bacteria:
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MSSA (Methicillin-sensitive S. aureus): Minimum inhibitory concentration (MIC) of 128 µg/mL for viscosine (a co-isolated flavone), with synergistic effects when combined with vancomycin .
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MRSA (Methicillin-resistant S. aureus): MIC of 256 µg/mL for viscosine, enhanced by Penduletin in combination therapy .
Table 4: Antibacterial Synergy with Penduletin
Bacterial Strain | Antibiotic Combination | MIC Reduction | Reference |
---|---|---|---|
MSSA | Vancomycin | FICI < 0.258 | |
S. caprae | Vancomycin | FICI < 0.5 |
Anti-Inflammatory Effects
Penduletin partially inhibits synovial phospholipase A2 (sPLA2), suggesting potential for treating inflammatory disorders .
Research Findings and Mechanistic Insights
Structure-Activity Relationship (SAR)
The hydroxy and methoxy groups at specific positions influence bioactivity:
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Hydroxylation at C5 and C4': Critical for antiviral and anticancer activities .
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Methoxy groups at C3, C6, C7: Enhance lipophilicity, aiding cellular uptake .
Synergistic Interactions
Penduletin’s combination with antibiotics like vancomycin reduces MICs, indicating potential as an adjuvant therapy . For example:
Pharmacokinetics and Metabolism
Applications and Future Directions
Analytical and Pharmaceutical Use
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